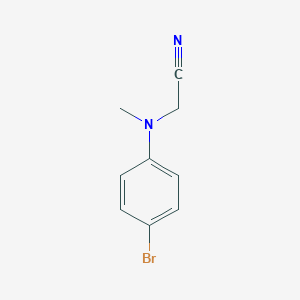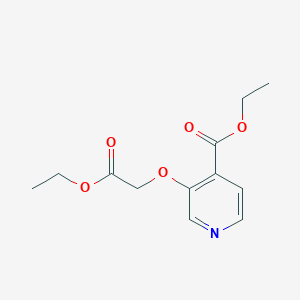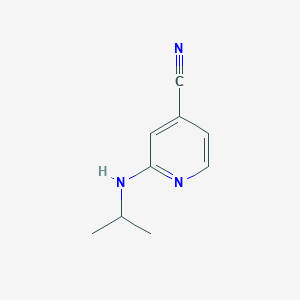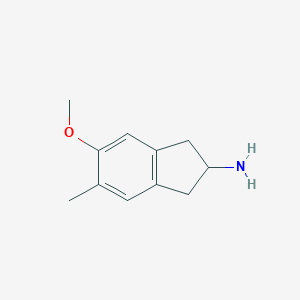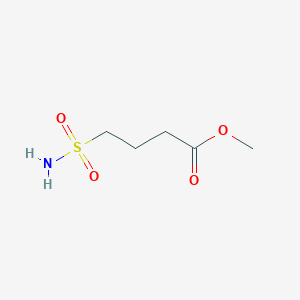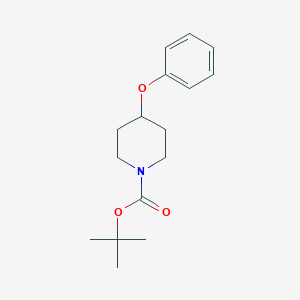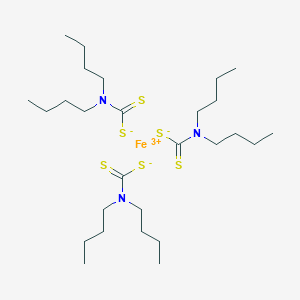
Tris(dibutyldithiocarbamato-S,S')iron
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(dibutyldithiocarbamato-S,S')iron, also known as Fe(DBDTC)3, is a complex compound of iron that has gained attention in scientific research due to its unique properties. This compound has been studied for its potential use in various applications, including as a catalyst in organic reactions, as a magnetic material, and as a potential therapeutic agent.
Wirkmechanismus
The mechanism of action of Tris(dibutyldithiocarbamato-S,S')iron(DBDTC)3 is not fully understood, but it is believed to involve the coordination of the iron atom with the sulfur atoms of the dibutyldithiocarbamate ligands. This coordination results in the formation of a stable complex that can act as a catalyst or magnetic material.
Biochemische Und Physiologische Effekte
Tris(dibutyldithiocarbamato-S,S')iron(DBDTC)3 has not been extensively studied for its potential biochemical or physiological effects. However, it has been found to be relatively non-toxic in animal studies, suggesting that it may have potential as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Tris(dibutyldithiocarbamato-S,S')iron(DBDTC)3 in lab experiments is its high stability and solubility in organic solvents. Additionally, it is relatively easy to synthesize and is readily available. However, one limitation is that it may not be suitable for use in aqueous environments due to its insolubility in water.
Zukünftige Richtungen
There are several potential future directions for the study of Tris(dibutyldithiocarbamato-S,S')iron(DBDTC)3. One area of research could be the development of new synthetic methods for the compound, potentially leading to more efficient and cost-effective production. Additionally, further studies could be conducted to explore the potential use of Tris(dibutyldithiocarbamato-S,S')iron(DBDTC)3 as a therapeutic agent, particularly in the treatment of cancer or other diseases. Finally, research could be conducted to further understand the mechanism of action of Tris(dibutyldithiocarbamato-S,S')iron(DBDTC)3 and its potential applications in various fields, including materials science and catalysis.
Synthesemethoden
The synthesis of Tris(dibutyldithiocarbamato-S,S')iron(DBDTC)3 involves the reaction of iron(III) chloride with dibutyldithiocarbamate in the presence of a base such as sodium hydroxide. The resulting product is a dark red crystalline solid that is highly stable and soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
Tris(dibutyldithiocarbamato-S,S')iron(DBDTC)3 has been extensively studied for its potential use as a catalyst in organic reactions. It has been found to be an effective catalyst in the synthesis of various organic compounds, including esters, amides, and lactones. Additionally, Tris(dibutyldithiocarbamato-S,S')iron(DBDTC)3 has been studied for its potential use as a magnetic material due to its paramagnetic properties.
Eigenschaften
CAS-Nummer |
14526-32-0 |
|---|---|
Produktname |
Tris(dibutyldithiocarbamato-S,S')iron |
Molekularformel |
C27H54FeN3S6 |
Molekulargewicht |
669 g/mol |
IUPAC-Name |
N,N-dibutylcarbamodithioate;iron(3+) |
InChI |
InChI=1S/3C9H19NS2.Fe/c3*1-3-5-7-10(9(11)12)8-6-4-2;/h3*3-8H2,1-2H3,(H,11,12);/q;;;+3/p-3 |
InChI-Schlüssel |
QGVNKIAXCPDWKJ-UHFFFAOYSA-K |
SMILES |
CCCCN(CCCC)C(=S)[S-].CCCCN(CCCC)C(=S)[S-].CCCCN(CCCC)C(=S)[S-].[Fe+3] |
Kanonische SMILES |
CCCCN(CCCC)C(=S)[S-].CCCCN(CCCC)C(=S)[S-].CCCCN(CCCC)C(=S)[S-].[Fe+3] |
Andere CAS-Nummern |
14526-32-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2-methylphenyl)carbamothioyl]acetamide](/img/structure/B182178.png)
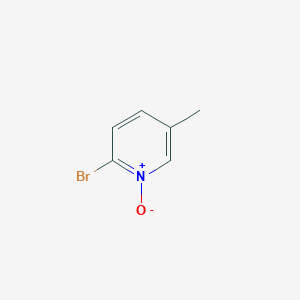
![tert-Butyl ((1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate](/img/structure/B182184.png)

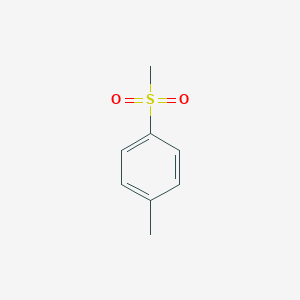

![4-(1-Hydroxy-1-methylethyl)-2-propyl-1-[[2'-[(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic acid ethyl ester](/img/structure/B182193.png)
